molecular formula C18H20N2O3 B11170158 4-(butanoylamino)-N-(3-methoxyphenyl)benzamide

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide

Cat. No.: B11170158
M. Wt: 312.4 g/mol
InChI Key: HBBGFVBISGDKMC-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butanoylamino group attached to the benzamide core, along with a methoxyphenyl substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(3-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-methoxyaniline with butanoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(butanoylamino)-3-methoxybenzamide.

    Coupling Reaction: The intermediate is then coupled with an appropriate benzoyl chloride derivative under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-(butanoylamino)-N-(3-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-(butanoylamino)-N-(3-methoxyphenyl)benzylamine.

    Substitution: Formation of 4-(butanoylamino)-N-(3-nitrophenyl)benzamide or 4-(butanoylamino)-N-(3-bromophenyl)benzamide.

Scientific Research Applications

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(butanoylamino)-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(butanoylamino)-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of a methoxy group.

    4-(butanoylamino)-N-(3-bromophenyl)benzamide: Contains a bromine atom instead of a methoxy group.

Uniqueness

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C18H20N2O3/c1-3-5-17(21)19-14-10-8-13(9-11-14)18(22)20-15-6-4-7-16(12-15)23-2/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

HBBGFVBISGDKMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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